1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one
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Overview
Description
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one is an organic compound that features a phenyl ring substituted with a hydroxyethyl sulfanyl group and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one typically involves the reaction of 4-bromothiophenol with 2-bromoethanol to form 4-[(2-hydroxyethyl)sulfanyl]phenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetone in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one involves its interaction with various molecular targets. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with enzymes or receptors, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethyl)sulfanyl]phenol: Lacks the propan-2-one moiety but shares the hydroxyethyl sulfanyl group.
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a methylpropiophenone moiety.
Properties
CAS No. |
88357-23-7 |
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Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9(13)8-10-2-4-11(5-3-10)14-7-6-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
KSWLGZWNEWGXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)SCCO |
Origin of Product |
United States |
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